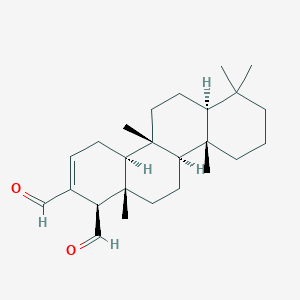
12-Deacetoxyscalaradial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Deacetoxyscalaradial is a biologically active tetracyclic marine sesterterpene. It belongs to the family of scalaranic sesterterpenoids, which are secondary metabolites of marine organisms. These compounds have garnered significant attention due to their promising biological properties, including potential anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of scalarenedial involves the construction of the scalaranic skeleton, which is a complex process due to the presence of multiple chiral centers. One notable method is the enantioselective synthesis developed by Corey, Luo, and Lin. This method involves the use of a chiral auxiliary to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of scalarenedial is not well-documented, likely due to the complexity of its synthesis and the specificity of its biological sources. Most of the available scalarenedial is obtained through extraction from marine sponges.
Análisis De Reacciones Químicas
Types of Reactions
12-Deacetoxyscalaradial undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of scalarenedial include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
12-Deacetoxyscalaradial has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis.
Biology: Its biological activities, such as anticancer properties, make it a subject of interest in biological research.
Medicine: Potential therapeutic applications are being explored, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of scalarenedial involves its interaction with molecular targets in cancer cells. It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation. The exact molecular pathways are still under investigation, but it is known to affect various signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
12-Deacetoxyscalaradial is unique among sesterterpenoids due to its specific tetracyclic structure and biological activity. Similar compounds include:
Scalaradial: Another sesterterpene with a similar skeleton but different functional groups.
Furoscalarol: A furanosesterterpenoid with distinct biological properties.
Sarcotin I and J: Norsesterterpenoid compounds with weaker cytotoxicities compared to scalarenedial
This compound stands out due to its potent biological activities and the complexity of its synthesis, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
154554-90-2 |
|---|---|
Fórmula molecular |
C53H58O6P2 |
Peso molecular |
0 |
Sinónimos |
12-deacetoxyscalaradial |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



